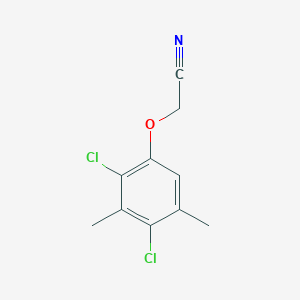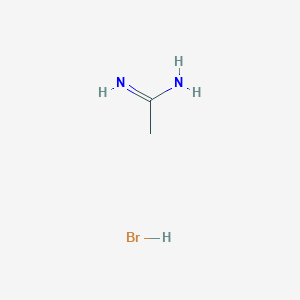![molecular formula C10H8Cl4N2O2 B6344927 Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate CAS No. 859775-89-6](/img/structure/B6344927.png)
Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate, commonly known as ECTP, is an organic compound and a chlorinated derivative of phenylhydrazine. It is a colorless solid that is soluble in organic solvents and has a strong odor. ECTP is used in a variety of applications, including as a reagent in organic synthesis, a catalyst in polymerization reactions, and a stabilizer for polymers. It is also used as a flame retardant and a corrosion inhibitor in the electronics industry.
科学的研究の応用
ECTP is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, a catalyst in polymerization reactions, and a stabilizer for polymers. It has also been used as a flame retardant and a corrosion inhibitor in the electronics industry. Additionally, ECTP has been used as a fluorescent probe in the study of proteins and as a photodynamic therapy agent in the treatment of cancer.
作用機序
ECTP is an organic compound that acts as a catalyst in the polymerization of monomers. It enables the formation of polymers by facilitating the formation of covalent bonds between monomers. In addition, ECTP acts as a flame retardant by forming a protective layer on the surface of polymers, which prevents the formation of flammable gases.
Biochemical and Physiological Effects
ECTP has been found to be non-toxic and non-irritating to skin and eyes. However, it has been found to be toxic to aquatic organisms, so it should be handled with care when used in laboratory experiments. Additionally, ECTP has been found to have a weak estrogenic activity, so it should not be used in experiments involving reproductive toxicity.
実験室実験の利点と制限
ECTP has several advantages for laboratory experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and has a wide range of applications. However, ECTP is toxic to aquatic organisms and has a weak estrogenic activity, so it should be handled with care when used in laboratory experiments.
将来の方向性
There are many potential future directions for research involving ECTP. These include further studies on its toxicity, its effects on reproductive toxicity, and its potential uses as a flame retardant, a corrosion inhibitor, and a photodynamic therapy agent. Additionally, further research could be conducted on its potential uses as a fluorescent probe in the study of proteins and its ability to facilitate the formation of polymers.
合成法
ECTP can be synthesized in a two-step process. The first step involves the reaction of phenylhydrazine with 2,4,5-trichlorophenol in the presence of an acid catalyst. This reaction produces the intermediate compound, 2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetic acid. The second step involves the esterification of this intermediate with ethyl alcohol to form ECTP.
特性
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2,4,5-trichlorophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl4N2O2/c1-2-18-10(17)9(14)16-15-8-4-6(12)5(11)3-7(8)13/h3-4,15H,2H2,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPJJDCXHINUQM-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1Cl)Cl)Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344893.png)
![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344899.png)
![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)

![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344909.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344912.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344918.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344934.png)

![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344949.png)